molecular formula C7H10N2 B145717 2-(2-Aminoethyl)pyridine CAS No. 2706-56-1

2-(2-Aminoethyl)pyridine

Cat. No. B145717
CAS RN: 2706-56-1
M. Wt: 122.17 g/mol
InChI Key: XPQIPUZPSLAZDV-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)pyridine is a compound that features both a pyridine and an amine group, which makes it a versatile building block in organic synthesis. It is used in the synthesis of various functionalized pyridines and related heterocycles, which are of interest due to their potential applications in materials science, pharmaceuticals, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of functionalized 2-amino hydropyridines and 2-pyridinones has been achieved through domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, with triethylamine as a base catalyst. This method has been shown to be efficient and practical, with the choice of acetonitrile derivatives influencing the outcome of the reaction, leading to either 2-aminohydropyridines or 2-pyridinones as the main products .

Molecular Structure Analysis

The molecular structure of 2-(2-Aminoethyl)pyridine derivatives has been studied using vibrational spectroscopy and computational methods. The FTIR and FTRaman spectra, along with ab initio Hartree-Fock (HF) and DFT (B3LYP and B3PW91) calculations, have provided insights into the geometry and vibrational frequencies of these molecules. The influence of the nitrogen atom and the amine group on the skeletal ring vibrations has been discussed, and the computational results have shown good agreement with experimental data .

Chemical Reactions Analysis

2-(2-Aminoethyl)pyridine has been used to react with tetracyanoquinodimethane (TCNQ) to yield disubstituted compounds with interesting crystal structures and properties. These reactions have led to the formation of compounds with strong fluorescence and second harmonic generation (SHG) activity. The presence of the ethylene spacer and amine functionality in these heterocyclic building blocks contributes to the formation of supramolecular structures through hydrogen bonding .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Aminoethyl)pyridine derivatives have been explored in various studies. For instance, the corrosion inhibition efficiency of certain 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives has been evaluated, showing increased efficiency with higher concentrations of the derivatives. These compounds were synthesized through multicomponent reactions and characterized by spectroscopic data and elemental analyses .

Additionally, the complexation of a derivative of 2-(2-Aminoethyl)pyridine with cadmium(II) has been studied, resulting in a compound with a distorted octahedral geometry around the cadmium atom. The crystal structure of this complex was determined, revealing several types of hydrogen bonds in the crystal network .

Scientific Research Applications

1. Use in Silver(I) Complexes

2-(2-Aminoethyl)pyridine acts as a bridging ligand in silver(I) complexes, forming dinuclear cations which are organized into polymeric chains in crystal structures. This characteristic is observed in both nitrate and perchlorate salts of these complexes (Khan, Prasad, & Rajasekharan, 2005).

2. Interaction with Cadmium(II)

The compound interacts with Cadmium(II), forming a complex with a distorted octahedral geometry, which has been characterized by various spectroscopic methods and single-crystal X-ray diffraction (Hakimi et al., 2013).

3. Role in Synthesis of Novel Compounds

It is used in the synthesis of a novel series of (2-amino)-6-(2-aminoethyl)pyridines, demonstrating its utility in producing a range of pyridine-based compounds (Roy et al., 2010).

4. Development of Luminescent Compounds

This chemical is involved in the synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines, leading to the development of luminescent lanthanide compounds used in biological sensing (Halcrow, 2005).

5. Corrosion Inhibition

It forms part of pyridine derivatives used as corrosion inhibitors for steel in acidic environments. These derivatives demonstrate significant inhibition efficiency, contributing to the protective measures in industrial settings (Ansari, Quraishi, & Singh, 2015).

6. Antimicrobial Properties

Certain pyridine derivatives, including those involving 2-(2-Aminoethyl)pyridine, have shown antimicrobial properties against various bacteria and fungi, indicating potential applications in medicine and agriculture (Bhuva et al., 2015).

7. Applications in Organic Chemistry

It is used in the displacement of a methylsulfinyl group from the pyridine ring, demonstrating its role in the synthesis of 2-aminopyridines with a variety of polar 6-substituents, essential for organic chemistry research (Teague, 2008).

Safety And Hazards

2-(2-Aminoethyl)pyridine is considered hazardous. It causes severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

2-pyridin-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c8-5-4-7-3-1-2-6-9-7/h1-3,6H,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQIPUZPSLAZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

3343-39-3 (di-hydrochloride)
Record name 2-(2-Aminoethyl)pyridine
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DSSTOX Substance ID

DTXSID5022196
Record name 2-(2-Aminoethyl)pyridine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(2-Aminoethyl)pyridine

CAS RN

2706-56-1
Record name 2-Pyridineethanamine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-Pyridineethanamine
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Record name 2-(2-Aminoethyl)pyridine
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Record name 2-(2-aminoethyl)pyridine
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Record name 2-PYRIDINEETHANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,050
Citations
DL Lewis, DJ Hodgson - Inorganic Chemistry, 1974 - ACS Publications
Conclusion We haveshown that Bi (dtp) 3adopts a configuration con-sistent with the VSEPR theory, a valence-bonding scheme which accounts for observed trendsin molecular architec-…
Number of citations: 23 pubs.acs.org
VC Copeland, WE Hatfield, DJ Hodgson - Inorganic Chemistry, 1973 - ACS Publications
The crystal and molecular structure ofdichloro [2-(2-aminoethyl) pyridine] copper (II), CuC12 (C7N2H10), has been determined from three-dimensional X-ray data collected by counter …
Number of citations: 34 pubs.acs.org
MR Shehata, MM Shoukry, FH Abdel‐Shakour… - 2009 - Wiley Online Library
The [Pd(AEP)Cl 2 ] complex was synthesized and characterized, where AEP = 2‐(2‐aminoethyl)pyridine. The stoichiometry and stability constants of the complexes formed between …
VC Copeland, DJ Hodgson - Inorganic Chemistry, 1973 - ACS Publications
The structure has been refined by least-squares methods to a final value of the R factor (on F) of 0.029 for 2239 independent reflections having F2> 3ct (F2). The complex consists of four…
Number of citations: 18 pubs.acs.org
VC Copeland, P Singh, WE Hatfield… - Inorganic …, 1972 - ACS Publications
The crystal and molecular structure of dibromo (2-(2-aminoethyl) pyridine) copper (II), CuBr2 (C7N2HM), has been determined from three-dimensional X-ray data collected by counter …
Number of citations: 30 pubs.acs.org
P Singh, VC Copeland, WE Hatfield… - The Journal of …, 1972 - ACS Publications
Bromobis (2-(2-aminoethyl) pyridine) copper (II) bromide,[Cu (C7N2Hio) 2Br] Br, has been prepared by the reaction of copper (II) bromide with excess 2-(2-aminoethyl) pyridine (AEP) in …
Number of citations: 20 pubs.acs.org
M Barwiolek, E Szlyk, A Berg, A Wojtczak… - Dalton …, 2014 - pubs.rsc.org
Cu(II) complexes with Schiff bases derived from 2-pyridin-2-ylethanamine were obtained and characterized by UV-Vis, fluorescence, and IR spectra. The X-ray crystal structures …
Number of citations: 25 pubs.rsc.org
DK Rastogi, KC Sharma - Journal of Inorganic and Nuclear Chemistry, 1974 - Elsevier
Nickel(II) and cobalt(II) complexes of the composition [M(L) 2 .X 2 ] [L = 2—(2-aminoethyl) pyridine; X = NO 3 , NCS] have been isolated and characterized by elemental analyses, …
Number of citations: 82 www.sciencedirect.com
S Hamamci, VT Yilmaz, WTA Harrison - Zeitschrift für Naturforschung …, 2005 - degruyter.com
Two new saccharinato-silver(I) (sac) complexes, [Ag(sac)(ampy)] (1), and [Ag 2 (sac) 2 (μ-aepy) 2 ] (2), [ampy = 2-(aminomethyl)pyridine, aepy = 2-(2-aminoethyl)pyridine], have been …
Number of citations: 29 www.degruyter.com
CD Hubbard, W Palaitis - Inorganic Chemistry, 1973 - ACS Publications
(1) National Science Foundation College Faculty Research Participant, 1971; on leave from Mt. SaintMary’s College, Emmitsburg, Md. larly nickel (II), has been examined thoroughly. 2* …
Number of citations: 5 pubs.acs.org

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